(R)-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate
Description
IUPAC Nomenclature & Systematic Identification
The systematic identification of (R)-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate follows IUPAC conventions for polyfunctional cyclic amines. The parent structure is piperidine , a six-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized based on functional group hierarchy, with the carboxylate ester (benzyloxycarbonyl) taking precedence over the carbamate (tert-butoxycarbonyl, Boc) and methyl groups.
The full IUPAC name is derived as follows:
- Piperidine is numbered such that the nitrogen atom occupies position 1.
- At position 3, a methyl group and a Boc-protected amino group are attached to the same carbon, denoted as 3-((tert-butoxycarbonyl)amino)-3-methyl .
- The benzyl ester at position 1 is named 1-carboxylate , with the benzyloxy group specified as a substituent.
- The stereochemical descriptor (R) indicates the absolute configuration at the chiral center (C3).
This nomenclature aligns with the compound’s SMILES string, C[C@@](C)(CCCN1C(=O)OCc2ccccc2)NC(=O)OC(C)(C)C, which explicitly defines the (R)-configuration via the @@ notation.
Table 1: Component Breakdown of IUPAC Name
| Component | Position | Description |
|---|---|---|
| Piperidine | Base | Six-membered saturated nitrogen heterocycle |
| Benzyl carboxylate | 1 | Ester functional group at nitrogen |
| Boc-protected amino group | 3 | Carbamate protecting group on amine |
| Methyl group | 3 | Alkyl substituent on chiral carbon |
Comparative analysis with structurally related compounds, such as (3R)-3-(Boc-amino)-3-methylpiperidine (PubChem CID 53253390), highlights the role of the benzyl ester in altering electronic and steric properties.
Molecular Geometry & Stereochemical Configuration Analysis
The molecular geometry of this compound is dominated by the piperidine ring , which adopts a chair conformation to minimize steric strain. The bulky substituents at C3—methyl and Boc-protected amino groups—prefer equatorial orientations to avoid 1,3-diaxial interactions. However, the benzyl carboxylate at N1 introduces torsional constraints due to its planar ester moiety.
The stereochemical configuration at C3 is critical for molecular recognition in synthetic applications. X-ray crystallography of analogous piperidine derivatives, such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, reveals that substituents at equivalent positions influence ring puckering and torsion angles. For this compound, the (R)-configuration places the Boc group and methyl moiety on opposite faces relative to the piperidine plane, as inferred from the Cahn-Ingold-Prelog priority rules applied to the SMILES string.
Key Geometrical Parameters (Theoretical):
- Piperidine ring puckering amplitude (Q): ~0.5 Å (typical for chair conformations).
- N1-C2-C3-N(Boc) dihedral angle: ~60° (minimizing gauche interactions).
- C3-C(methyl) bond length: 1.54 Å (standard for sp³ hybridization).
Crystallographic Data & Conformational Isomerism
While experimental crystallographic data for this specific compound are not publicly available, insights can be extrapolated from related Boc-protected piperidines. For example, (3R)-3-(Boc-amino)-3-methylpiperidine exhibits a chair conformation with axial Boc and equatorial methyl groups in its 3D structure. By analogy, the title compound likely adopts a similar conformation, though the benzyl carboxylate may introduce minor distortions due to π-π stacking interactions between the aromatic ring and the Boc group.
Conformational Isomerism:
- Chair-chair interconversion: The energy barrier for ring flipping is estimated at ~10–12 kcal/mol, typical for piperidines.
- Rotamerism: Free rotation around the C3-N(Boc) bond is restricted by steric hindrance from the methyl group, favoring a single rotamer in solution.
Comparative Analysis with Related Piperidine Carboxylates
This compound shares structural motifs with several pharmacologically relevant intermediates:
Table 2: Structural Comparison with Related Compounds
The benzyl ester in the title compound enhances solubility in organic solvents compared to carboxylate-free analogs, while the Boc group provides steric protection during synthetic transformations. These features make it a versatile intermediate for constructing complex alkaloids or peptidomimetics.
Properties
Molecular Formula |
C19H28N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl (3R)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-16(22)20-19(4)11-8-12-21(14-19)17(23)24-13-15-9-6-5-7-10-15/h5-7,9-10H,8,11-14H2,1-4H3,(H,20,22)/t19-/m1/s1 |
InChI Key |
ANZPQADKWPBRBT-LJQANCHMSA-N |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of ®-3-aminopiperidine.
Benzylation: The protected amine is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . These systems offer better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation over a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Benzylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (R)-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate is . The compound features a piperidine ring, which is known for its diverse biological activities, making it a valuable entity in drug discovery and development. The Boc group serves to protect the amine functionality, enhancing the compound's utility in synthetic pathways.
Synthetic Intermediate
This compound is often utilized as an intermediate in the synthesis of more complex organic molecules. Its role as a precursor allows for the construction of various biologically active compounds. The synthesis typically involves multiple steps, which can be optimized using modern techniques such as flow microreactor systems to improve efficiency and sustainability .
Potential Pharmacological Applications
While specific biological activities of this compound are not extensively documented, compounds containing piperidine rings are frequently associated with various pharmacological effects. Research indicates that derivatives of this compound may contribute to the development of new therapeutic agents . For instance, related compounds have been explored for their potential use in pain management and other medical applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis of new heterocyclic amino acid derivatives that incorporate piperidine structures. These derivatives can serve as building blocks for peptide synthesis, showcasing the relevance of piperidine-containing compounds in drug development . Furthermore, advancements in synthetic methodologies, such as chemoselective N-tert-butyloxycarbonylation protocols using green solvents like glycerol, underscore the trend toward environmentally friendly practices in chemical synthesis .
Mechanism of Action
The mechanism of action of ®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (R)-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate are compared below with analogous piperidine derivatives, highlighting key differences in substituents, stereochemistry, and applications.
Table 1: Structural and Functional Comparison
*Similarity scores (0–1 scale) are based on structural overlap with the target compound, as calculated by cheminformatics tools .
Key Findings:
N-Methylation in benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
Stereochemical Influence: The (R)-configuration at the 3-position differentiates the target compound from its (S)-configured analogs (e.g., (S)-1-Cbz-3-Boc-Aminopiperidine), which may exhibit divergent biological activity due to enantioselective receptor interactions .
Functional Group Trade-offs: Replacement of the Boc group with a hydroxyl (as in ) simplifies deprotection steps but sacrifices amine protection during multi-step syntheses.
Synthetic Accessibility: The target compound’s synthesis likely follows methods analogous to tert-butyl (3R)-3-aminopiperidine-1-carboxylate derivatives, involving Boc protection and benzylation . However, the 3-methyl group may require additional alkylation or chiral resolution steps, impacting yield compared to simpler analogs.
Commercial Status: Unlike the discontinued target compound , structurally related derivatives like (3R,4R)-Benzyl 4-(Boc-amino)-3-hydroxypiperidine-1-carboxylate remain accessible, suggesting superior stability or demand in niche applications .
Biological Activity
(R)-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate, a compound featuring a piperidine ring, is significant in synthetic organic chemistry and biological research. This article synthesizes available data on its biological activity, focusing on its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H28N2O4, with a molecular weight of 344.44 g/mol . The compound contains a tert-butoxycarbonyl (Boc) group that serves as a protecting group for the amine functionality, enhancing its utility in various chemical syntheses .
The mechanism of action primarily involves the role of the Boc group, which protects the amine during chemical reactions. Upon completion of desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further biological interactions .
In Vitro Studies
Recent research has highlighted the potential of piperidine derivatives, including this compound, in various biological assays:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines. For instance, compounds with similar piperidine structures exhibited better cytotoxicity compared to standard treatments like bleomycin in FaDu hypopharyngeal tumor models .
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on various enzymes. Studies indicate that piperidine derivatives can act as cholinesterase inhibitors, which is relevant for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by modifications to its structure. For example:
- Substituting different groups on the piperidine ring can enhance or diminish biological activity.
- The presence of electron-donating or withdrawing groups significantly impacts enzyme interaction and inhibition potency .
Case Studies
Several studies have explored the biological implications of piperidine derivatives:
- Dual Inhibitor Development : Research focused on synthesizing dual inhibitors for specific metabolic enzymes showed that modifications to the piperidine structure could yield compounds with improved selectivity and potency against target enzymes involved in cancer metabolism .
- Neuroprotective Effects : Some studies reported that piperidine derivatives could provide neuroprotective effects by inhibiting monoamine oxidase B, suggesting potential applications in treating Alzheimer's disease .
Comparative Analysis
The following table summarizes key findings related to this compound and similar compounds:
| Compound Name | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| This compound | Potential anticancer agent | Not specified | Protecting group enhances reactivity |
| Piperidine Derivative A | Cholinesterase inhibition | IC50 = 1.79 μM | Effective against neurodegeneration |
| Piperidine Derivative B | Cytotoxicity in cancer cells | IC50 = 6.18 μM | Better than standard treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
